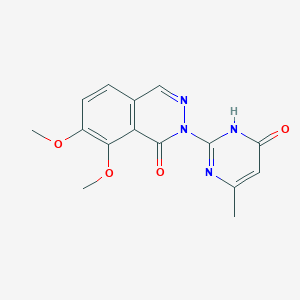![molecular formula C17H21ClN4O2S B15119043 11-[(4-Chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119043.png)
11-[(4-Chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[(4-Chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a propyl group, and a thia-tetraazatricyclo framework
Méthodes De Préparation
The synthesis of 11-[(4-Chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves multiple steps, starting with the preparation of the chlorophenyl and propyl precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
11-[(4-Chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 11-[(4-Chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 11-[(4-Chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione stands out due to its unique thia-tetraazatricyclo framework and the presence of both chlorophenyl and propyl groups. Similar compounds include:
4-Chlorophenyl derivatives: These compounds share the chlorophenyl group but differ in other structural aspects.
Propyl-substituted compounds: These compounds have a propyl group but may lack the complex framework of the target compound.
Thia-tetraazatricyclo derivatives: These compounds share the core framework but differ in the substituents attached to it.
This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H21ClN4O2S |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
11-[(4-chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-8-20-15(23)14-13(7-9-25-14)22-16(20)19-21(17(22)24)10-11-3-5-12(18)6-4-11/h3-6,13-14,16,19H,2,7-10H2,1H3 |
Clé InChI |
WUXHZCCVVUNQBH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2NN(C(=O)N2C3CCSC3C1=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile](/img/structure/B15118966.png)
![5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15118977.png)
![6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B15118979.png)
![N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide](/img/structure/B15118981.png)
![N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118983.png)
![N-(2-methoxyethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B15118986.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118996.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B15119000.png)
![N-(butan-2-yl)-2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B15119002.png)

![5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119015.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15119021.png)
![3-[2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15119039.png)
![6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B15119041.png)
